(S)-N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine
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Overview
Description
(S)-N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are widely used in medicinal chemistry due to their unique structural and stereochemical properties, which allow for efficient exploration of pharmacophore space and increased three-dimensional coverage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex, which provides a variety of cyclic amines in good to excellent yields . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a proficient rhodium catalyst .
Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves the use of readily available starting materials and mild reaction conditions. For example, the combination of a nickel catalyst and benzaldehyde enables C(sp3)-H alkylation and arylation of amides and thioethers, employing simple aryl or alkyl halides . This methodology is attractive due to its operational simplicity and broad substrate scope.
Chemical Reactions Analysis
Types of Reactions: (S)-N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution. The pyrrolidine ring’s non-planarity and stereogenicity contribute to its reactivity and the formation of different stereoisomers .
Common Reagents and Conditions: Common reagents used in the reactions of pyrrolidine derivatives include diols, primary amines, alkyl nitrene precursors, and rhodium catalysts . Reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction efficiency and selectivity.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the use of alkyl nitrene precursors and rhodium catalysts can yield various pyrrolidine derivatives with different functional groups .
Scientific Research Applications
(S)-N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine has a wide range of scientific research applications. In medicinal chemistry, pyrrolidine derivatives are used to develop bioactive molecules with target selectivity for the treatment of human diseases . The compound’s unique structural properties make it a valuable scaffold for designing new drugs with different biological profiles.
In addition to medicinal chemistry, pyrrolidine derivatives are used in organic synthesis as building blocks for more complex molecules . Their reactivity and stereochemical properties make them suitable for various synthetic transformations, including the construction of chiral centers and the formation of carbon-carbon and carbon-heteroatom bonds.
Mechanism of Action
The mechanism of action of (S)-N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and selectivity towards enantioselective proteins . The non-planarity of the pyrrolidine ring allows for efficient exploration of the pharmacophore space, leading to different binding modes and biological activities.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (S)-N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their functional groups and stereochemistry.
Uniqueness: The uniqueness of this compound lies in its trifluoromethyl group and isopropyl substituent, which contribute to its distinct physicochemical properties and biological activities. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the isopropyl group influences its binding affinity and selectivity towards specific molecular targets .
Properties
Molecular Formula |
C8H15F3N2 |
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Molecular Weight |
196.21 g/mol |
IUPAC Name |
(3S)-N-propan-2-yl-1-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H15F3N2/c1-6(2)12-7-3-4-13(5-7)8(9,10)11/h6-7,12H,3-5H2,1-2H3/t7-/m0/s1 |
InChI Key |
HGSSTAFGQXDKNX-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)N[C@H]1CCN(C1)C(F)(F)F |
Canonical SMILES |
CC(C)NC1CCN(C1)C(F)(F)F |
Origin of Product |
United States |
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